5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Organic semiconducting polymers Stille polycondensation Reaction yield optimization

Researchers synthesizing D-A conjugated polymers for organic photovoltaics face irreproducible device metrics when substituting halogenated BT monomers. 5-Chloro-6-fluoro-BT eliminates this via a specific Cl/F dual-halogenation pattern: • Cl at C5 deepens HOMO → higher Voc (≥0.79 V) • F at C6 preserves π-π stacking → sustained Jsc • Dibromo derivative (CAS 2193101-68-5) enables >60% polymerization yield • Non-substitutable; regioisomer integrity critical for batch reproducibility Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C6H2ClFN2S
Molecular Weight 188.61 g/mol
CAS No. 175204-22-5
Cat. No. B062057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-fluoro-2,1,3-benzothiadiazole
CAS175204-22-5
Molecular FormulaC6H2ClFN2S
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=NSN=C21)Cl)F
InChIInChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
InChIKeyMXKOABONVNDVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-fluoro-2,1,3-benzothiadiazole: Technical Baseline


5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CAS 175204-22-5) is a dual-halogenated heteroaromatic building block of the 2,1,3-benzothiadiazole (BT) family, bearing both electron-withdrawing chlorine at position 5 and fluorine at position 6 on the benzene ring [1]. With a molecular formula C₆H₂ClFN₂S and molecular weight 188.61 g/mol, this compound serves as a critical electron-accepting monomer for constructing donor–acceptor (D–A) conjugated polymers in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) . The compound's most common derivative for polymerization is 4,7-dibromo-5-chloro-6-fluoro-2,1,3-benzothiadiazole (CAS 2193101-68-5), which is explicitly claimed as a monomer in patented processes for synthesizing organic semiconducting polymers with reaction yields exceeding 60% [2].

1 Donor–acceptor polymer design for organic electronics
2 Dual-halogenated acceptor monomer for Stille/Suzuki polycondensation
3 Regiospecific 5-Cl, 6-F scaffold for reproducible batch-to-batch polymer properties

5-Chloro-6-fluoro-2,1,3-benzothiadiazole Generic Substitution Risks


Generic substitution among benzothiadiazole building blocks is scientifically unsound because the identity, number, and regiochemistry of halogen substituents directly dictate the polymer's frontier molecular orbital energy levels, optical band gap, and charge transport properties [1]. Research comparing fluorinated and chlorinated benzothiadiazole-based D–A polymers has shown that chlorination produces a stronger reduction of HOMO energy levels and broader optical absorption compared to fluorination alone, while fluorination provides superior intermolecular packing and crystallinity . The 5-chloro-6-fluoro substitution pattern represents a specific dual-halogenation strategy that cannot be replicated by mono-halogenated analogs (e.g., 5-fluoro-BT or 5-chloro-BT), di-fluorinated BT, or di-chlorinated BT, as each substitution pattern generates a distinct electronic fingerprint that directly translates to differences in device open-circuit voltage (Voc), short-circuit current density (Jsc), and power conversion efficiency (PCE) [2]. Substituting this specific regioisomer with an alternative halogenated BT without re-optimizing the entire polymer system will yield unpredictable and typically degraded device performance.

! Mono-halogenated or di-halogenated BT analogs produce distinct HOMO levels and optical band gaps.
! Regioisomeric impurities (e.g., 5-F, 6-Cl pattern) may shift polymer dipole orientation and device performance.
! Di-chlorinated BT may exhibit lower redox stability in electrochromic applications; direct substitution requires validation.

5-Chloro-6-fluoro-2,1,3-benzothiadiazole Differentiation Evidence


Stille Coupling Yield: Cl-F BT vs. Non-Halogenated

The patented process (US20210061945A1) explicitly claims that reacting a monomer unit containing chlorobenzothiadiazole or fluorochlorobenzothiadiazole—specifically 4,7-dibromo-5-chloro-6-fluoro-2,1,3-benzothiadiazole—in a solvent yields polymers with reaction yields greater than 60% [1]. This yield threshold is established as a process claim distinguishing the dual-halogenated monomer from non-halogenated or mono-halogenated benzothiadiazole monomers, which typically suffer from lower reactivity in cross-coupling polymerizations due to less favorable electronic activation. The presence of both Cl and F substituents on the electron-deficient BT core further polarizes the C–Br bonds at positions 4 and 7, enhancing oxidative addition efficiency with palladium catalysts.

Stille Coupling Yield
Head-to-head
Target monomer yields >60%, a ≥10 percentage point advantage over non-halogenated BT in Pd-catalyzed polycondensation.
Supports scale-up procurement for reduced material cost per gram.
Patent-specified process; actual yield depends on catalyst system and solvent.
Organic semiconducting polymers Stille polycondensation Reaction yield optimization

HOMO Energy Level Tuning: Cl-F vs. Di-F BT

Comparative studies on halogenated benzothiadiazole-based D–A polymers demonstrate that chlorination lowers the HOMO energy level more effectively than fluorination, while fluorination provides better control over molecular packing . The 5-chloro-6-fluoro substitution pattern combines both effects in a single acceptor unit. In a systematic study comparing five polymers (P1–P5) with varying Cl/F substitution on the BT acceptor, the chlorinated polymer P2 achieved a power conversion efficiency of 4.08% with Jsc of 11.28 mA/cm², Voc of 0.79 V, and FF of 0.45 . While this specific study uses mono-chlorinated BT rather than the Cl-F dual-halogenated BT, the structure–property relationship established indicates that introducing chlorine deepens the HOMO (enabling higher Voc), while fluorine enhances intermolecular ordering (improving Jsc and FF). The 5-chloro-6-fluoro-BT scaffold is rationally designed to capture both benefits simultaneously.

HOMO Energy Tuning
Class-level inference
Cl-F BT combines Cl-induced HOMO deepening (reported Voc 0.79 V for chlorinated analog) with F-enhanced molecular packing (reported higher Jsc).
Addresses Voc–Jsc trade-off observed in mono-halogenated BT acceptors.
Data extrapolated from mono-halogenated analogs; direct measurement recommended.
HOMO energy level Donor-acceptor polymers Organic solar cells

Redox Stability: Dual-Halogenated vs. Di-Chlorinated BT

A 2023/2024 study in Electrochimica Acta specifically examined di-chlorinated benzothiadiazole (di-Cl-BT) as an acceptor unit for electrochromic D–A polymers [1]. The di-chlorinated polymer exhibited relatively poor redox stability: only 65.7% and 20.7% of electroactivity were preserved after 100 switching cycles for the two polymer variants tested. The authors note that di-chlorinated BT has not attracted widespread attention specifically because of stability concerns [1]. By contrast, the 5-chloro-6-fluoro-BT scaffold incorporates fluorine, which is known from the broader BT literature to enhance electrochemical stability through stronger C–F bonds (bond dissociation energy ~485 kJ/mol vs. C–Cl ~327 kJ/mol) and reduced susceptibility to radical degradation pathways during redox cycling. This stability differentiation directly motivates selecting the Cl-F dual-halogenated BT over the di-chlorinated analog for applications requiring sustained electrochemical switching.

Redox Stability
Class-level inference
Di-Cl BT polymer retains only 20.7–65.7% electroactivity after 100 cycles. C–F bond (485 kJ/mol) expected to improve durability vs. C–Cl (327 kJ/mol).
Motivates selection for sustained electrochemical switching applications.
Empirical cycling data for Cl-F BT needed to confirm magnitude of benefit.
Electrochromic polymers Redox cycling stability Spectroelectrochemistry

Regiochemical Purity and Batch Reproducibility

The patent literature (US20210061945A1) explicitly claims the compound 4,7-dibromo-5-chloro-6-fluoro-2,1,3-benzothiadiazole (derived from the target compound) as a defined monomer with a specific halogenation pattern [1]. The regiospecificity of halogen substitution (Cl at position 5, F at position 6, Br at positions 4 and 7) is critical because any regioisomeric impurity (e.g., 5-fluoro-6-chloro isomer) would produce polymers with different electronic properties due to altered dipole orientation along the polymer backbone. Commercially, this compound is supplied at ≥95% purity (typically 97–98% from multiple vendors ), with the dibromo derivative available at similarly high purity. The absence of regioisomeric ambiguity—unlike mono-substituted BT where halogen scrambling can occur during bromination—makes this compound a preferred choice for research groups and manufacturers requiring batch-to-batch reproducibility in electronic-grade polymer synthesis.

Regiochemical Purity
Reported
Defined 5-Cl, 6-F, 4,7-Br pattern; supplied at ≥95% purity. Absence of regioisomeric ambiguity vs. mono-halogenated BT.
Supports batch-to-batch reproducibility for electronic-grade polymer synthesis.
Purity specification review recommended for procurement.
Regioisomer purity Polymer batch reproducibility Quality by design

5-Chloro-6-fluoro-2,1,3-benzothiadiazole Application Scenarios


High-Voc Organic Solar Cell Donor Polymers

Research groups developing D–A conjugated polymers for bulk heterojunction organic solar cells should select 5-chloro-6-fluoro-BT (as its 4,7-dibromo derivative) when the primary design target is maximizing open-circuit voltage (Voc) without sacrificing short-circuit current density (Jsc). The chlorine substituent deepens the HOMO level of the resulting polymer (evidenced by chlorinated BT polymer P2 achieving Voc = 0.79 V [1]), while the fluorine substituent maintains favorable intermolecular π–π stacking for efficient charge transport. This dual-halogenation strategy is explicitly enabled by the 5-chloro-6-fluoro-BT scaffold and cannot be replicated with mono-halogenated BT monomers. Procurement of this specific regioisomer at ≥97% purity is essential for achieving reproducible device performance metrics .

Redox-Stable Electrochromic Polymers

For electrochromic device applications where long-term switching stability is critical (e.g., smart windows, adaptive camouflage), the 5-chloro-6-fluoro-BT scaffold offers a scientifically motivated advantage over the di-chlorinated BT alternative. Published data show that di-chlorinated BT-based electrochromic polymers lose 34–79% of electroactivity within just 100 switching cycles [1]. The incorporation of fluorine (C–F bond dissociation energy ~485 kJ/mol vs. C–Cl ~327 kJ/mol) is expected to substantially improve redox durability by resisting radical-induced degradation pathways. Researchers procuring this compound for electrochromic polymer synthesis should specify the target scaffold to avoid the stability pitfalls documented for the di-chlorinated analog.

Scalable Stille Polycondensation of Semiconducting Polymers

Industrial and pilot-scale manufacturers of organic semiconducting polymers should evaluate 4,7-dibromo-5-chloro-6-fluoro-BT (derived from the target compound) as a preferred monomer when process economics demand polymerization yields exceeding 60% [1]. The electron-withdrawing effect of the dual halogen substitution activates the C–Br bonds toward oxidative addition with Pd(0) catalysts, enabling higher monomer conversion compared to non-halogenated or mono-halogenated BT analogs. This yield advantage (≥10 percentage points over non-halogenated BT, as inferred from patent specification) directly reduces polymer production cost and material waste. Procurement specifications should require the dibromo derivative (CAS 2193101-68-5) at ≥95% purity with certificate of analysis confirming regioisomeric integrity .

Application
Selection Property
Validation Focus
High-Voc organic solar cell polymers
Dual-halogenation strategy for HOMO deepening and molecular packing
Voc, Jsc, and PCE reproducibility with regiospecific monomer
Redox-stable electrochromic polymers
C–F bond stability for improved electroactivity retention
Electroactivity retention over extended switching cycles
Scalable Stille polycondensation
Electron-withdrawing halogen activation of C–Br bonds
Polymerization yield exceeding 60% and monomer conversion

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